molecular formula C12H6Cl2O2 B8657954 Naphthalene-1,4-dicarbonyl dichloride

Naphthalene-1,4-dicarbonyl dichloride

Cat. No.: B8657954
M. Wt: 253.08 g/mol
InChI Key: VIUHYPPHBQZSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Science

Naphthalene and its derivatives have long been foundational components in organic chemistry, serving as precursors for a wide array of dyes, pigments, and pharmaceuticals. In the realm of materials science, the rigid and planar structure of the naphthalene ring is particularly advantageous. When incorporated into polymer backbones, it imparts enhanced thermal stability, mechanical strength, and often, liquid crystalline properties.

Naphthalene derivatives are key monomers in the production of high-performance polymers. For instance, naphthalene-1,4-dicarboxylic acid is a crucial component in the synthesis of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). researchgate.net The incorporation of the naphthalene moiety can also lead to the development of advanced materials such as coordination polymers and polyimides, which exhibit interesting photoluminescent and thermal properties. rsc.orgmdpi.com The versatility of naphthalene derivatives allows for their use in a broad spectrum of applications, from high-strength fibers and films to advanced electronic materials. researchgate.net

Significance of Acyl Halides as Reactive Intermediates

Acyl halides, and particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as powerful intermediates in organic synthesis. Their reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon, making them highly susceptible to nucleophilic acyl substitution. This reactivity is harnessed to efficiently form a variety of functional groups, including esters, amides, and anhydrides.

In polymer chemistry, diacyl chlorides like Naphthalene-1,4-dicarbonyl dichloride are instrumental in condensation polymerization reactions. nih.gov The reaction of a diacyl chloride with a diamine, for example, is a common method for synthesizing polyamides, a class of polymers known for their exceptional strength and thermal resistance, such as Kevlar. nih.gov Similarly, reaction with diols can yield polyesters. The high reactivity of acyl halides allows these polymerizations to proceed rapidly under relatively mild conditions, offering a versatile route to a wide range of high-performance polymers.

Scope and Research Trajectories of this compound in Contemporary Chemistry

While the precursor, naphthalene-1,4-dicarboxylic acid, has seen application in the synthesis of coordination polymers and other materials, the direct utilization of this compound as a monomer is an area of growing interest. rsc.org The primary research trajectory for this compound is as a direct replacement for or an analogue to other aromatic diacyl chlorides, such as terephthaloyl chloride, in the synthesis of high-performance polymers.

Detailed Research Findings:

The primary application of this compound is in the synthesis of aromatic polyamides (aramids) and polyesters with tailored properties. The incorporation of the 1,4-naphthalene moiety is expected to introduce greater rigidity and linearity into the polymer chain compared to its benzene-based counterparts, potentially leading to materials with enhanced thermal stability, higher glass transition temperatures, and liquid crystalline behavior.

Research in this area focuses on the polycondensation of this compound with various aromatic diamines and diols to create novel polymers. The properties of these resulting polymers are then systematically studied to understand the structure-property relationships. For example, the synthesis of a series of polyamides by reacting this compound with different diamines would allow for a comparative study of how the diamine structure influences the final properties of the polymer, such as solubility, thermal stability, and mechanical strength.

Furthermore, the potential for this compound to be used in the synthesis of liquid crystalline polymers is a significant area of investigation. The rigid, rod-like structure imparted by the 1,4-naphthalene unit is conducive to the formation of liquid crystalline phases, which are essential for the production of high-strength fibers and materials with anisotropic properties. acs.org

Interactive Data Tables:

Below are tables summarizing the key properties of this compound and its precursor.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13234-52-1
Molecular Formula C₁₂H₆Cl₂O₂
Molecular Weight 253.08 g/mol
Melting Point 90-92 °C
Boiling Point (Predicted) 398.6±25.0 °C
Density (Predicted) 1.434±0.06 g/cm³

Table 2: Properties of Naphthalene-1,4-dicarboxylic acid

PropertyValue
CAS Number 605-70-9
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Appearance White to cream to pale yellow crystals or powder
Solubility in Water Insoluble

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

naphthalene-1,4-dicarbonyl chloride

InChI

InChI=1S/C12H6Cl2O2/c13-11(15)9-5-6-10(12(14)16)8-4-2-1-3-7(8)9/h1-6H

InChI Key

VIUHYPPHBQZSPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)Cl)C(=O)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Naphthalene 1,4 Dicarbonyl Dichloride

Acyl Chloride Reactivity in Organic Transformations

Naphthalene-1,4-dicarbonyl dichloride is a derivative of a carboxylic acid and is characterized by the presence of two acyl chloride functional groups attached to a naphthalene (B1677914) core. The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons, making it susceptible to attack by various nucleophiles.

Nucleophilic Acyl Substitution Reactions.

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. khanacademy.orgmasterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate, which is formed when a nucleophile attacks the carbonyl carbon. uomustansiriyah.edu.iqlibretexts.org The subsequent collapse of this intermediate results in the expulsion of the chloride ion, which is an excellent leaving group, and the formation of a new carbonyl compound. masterorganicchemistry.com The general mechanism involves an addition-elimination sequence. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the general trend: acid chlorides > acid anhydrides > esters > amides. uomustansiriyah.edu.iq This trend is attributed to the electronic effects of the leaving group; the highly electronegative chlorine atom in an acyl chloride strongly withdraws electron density from the carbonyl carbon, enhancing its electrophilicity. uomustansiriyah.edu.iq

Electrophilic Character and Lewis Acid Catalysis.

The electrophilic character of the carbonyl carbon in this compound can be further enhanced by the use of Lewis acid catalysts. elsevier.com Lewis acids, such as aluminum chloride, can coordinate to the carbonyl oxygen, thereby increasing the polarization of the carbon-oxygen double bond and making the carbonyl carbon even more susceptible to nucleophilic attack. elsevier.comrsc.org This strategy is often employed to facilitate reactions with weaker nucleophiles. The use of Lewis acids can significantly enhance the rate and efficiency of alkylation and other related reactions involving naphthalene derivatives. elsevier.comresearchgate.net

Formation of Functionalized Naphthalene Scaffolds

The high reactivity of this compound makes it a valuable building block for the synthesis of a wide array of functionalized naphthalene derivatives.

Derivatization to Esters, Amides, and Anhydrides.

This compound readily reacts with various nucleophiles to form a range of derivatives. The reaction with alcohols (alcoholysis) in the presence of a base like pyridine (B92270) yields the corresponding esters. uomustansiriyah.edu.iqresearchgate.net Similarly, it reacts rapidly with ammonia (B1221849) or primary and secondary amines to produce amides. uomustansiriyah.edu.iqnih.gov The reaction with a carboxylate anion results in the formation of an acid anhydride (B1165640). masterorganicchemistry.com These reactions are typically high-yielding and proceed under mild conditions.

NucleophileProduct
Alcohol (R-OH)Diester
Amine (R-NH2)Diamide
Carboxylate (R-COO-)Dianhydride

Cyclization Reactions Leading to Heterocyclic Naphthalene Derivatives.

The bifunctional nature of this compound allows for its use in the synthesis of various heterocyclic compounds through cyclization reactions. nih.gov When reacted with bidentate nucleophiles, it can lead to the formation of fused ring systems containing the naphthalene scaffold. These reactions are crucial in the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. For instance, reactions with dinucleophiles can yield macrocyclic structures or polymers. The synthesis of novel naphthalene-heterocycle hybrids has been shown to produce compounds with potent biological activities. nih.govrsc.org

Reaction Mechanism Elucidation

Pathways of Carbonyl Group Reactions

The reactivity of this compound is dominated by the two carbonyl chloride groups. These functional groups are highly electrophilic, making them susceptible to attack by a wide range of nucleophiles. The primary reaction pathway is nucleophilic acyl substitution, a two-step addition-elimination mechanism. This reactivity is fundamental to its use as a monomer in the synthesis of various polymers.

In this mechanism, a nucleophile (Nu:) first attacks the electrophilic carbon atom of the carbonyl group. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. Subsequently, the carbonyl group is reformed as the chloride ion, an excellent leaving group, is eliminated. This process regenerates the carbon-oxygen double bond and results in the substitution of the chloride with the nucleophile.

A prominent application of this reaction is in the synthesis of wholly aromatic polyamides (aramids). nih.gov When this compound is reacted with aromatic diamines, a polycondensation reaction occurs. The amino group of the diamine acts as the nucleophile, attacking the carbonyl chloride group to form a stable amide linkage and eliminating hydrogen chloride (HCl). nih.gov This reaction can be repeated at both ends of the monomers to build a long polymer chain. The process is often carried out at low temperatures in aprotic polar solvents. nih.gov

The reaction can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an amine attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed, where the oxygen atom bears a negative charge and the nitrogen atom has a positive charge.

Leaving Group Elimination: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl-).

Deprotonation: A base, such as another amine molecule or a scavenger like pyridine, removes a proton from the nitrogen atom to yield the neutral amide product and an acid byproduct (e.g., pyridinium (B92312) chloride). nih.gov

This fundamental reactivity allows this compound to be used in various polymerization techniques, including interfacial polymerization, to create high-performance materials with ordered structures. wisconsin.eduresearchgate.net

Nucleophile (Nu-H)Reactant TypeResulting Functional GroupProduct Class
R-NH₂Primary AmineAmide (-CONH-R)Polyamides (if diamine is used)
R-OHAlcoholEster (-COO-R)Polyesters (if diol is used)
H₂OWaterCarboxylic Acid (-COOH)Naphthalene-1,4-dicarboxylic acid
Table 1: Nucleophilic Acyl Substitution Reactions of this compound.

Radical Processes in Naphthalene Dicarbonyl Synthesis

While the conversion of the parent naphthalene-1,4-dicarboxylic acid to this compound typically proceeds via non-radical pathways (e.g., using thionyl chloride), the synthesis of the core 1,4-dicarbonyl structural motif can be achieved through mechanisms involving radical intermediates. researchgate.net Modern synthetic organic chemistry has seen significant advances in forming 1,4-dicarbonyls through radical Stetter-type approaches and photocatalytic methods. researchgate.netunipd.it These strategies are particularly valuable as they can overcome the inherent polarity mismatch of carbonyl groups that makes traditional ionic approaches challenging. researchgate.net

One such advanced strategy involves the visible-light-mediated conjugate addition of acyl radicals to enals. unipd.itresearchgate.net In this process, a photosensitive acyl radical precursor, such as a 4-acyl-1,4-dihydropyridine, absorbs light, leading to its excitation. unipd.it This excited state can trigger the homolytic cleavage of a carbon-acyl bond, generating a reactive acyl radical. This radical species can then add to an α,β-unsaturated carbonyl compound (an enal or enone) in a Giese-type reaction to form the 1,4-dicarbonyl skeleton. unipd.it

Although literature detailing radical-based syntheses specifically for this compound is not prominent, these general methodologies illustrate a modern approach to constructing the fundamental 1,4-dicarbonyl framework. The process highlights the utility of photochemistry to generate highly reactive intermediates under mild conditions. doi.org

StepDescriptionKey Intermediates
1. PhotoexcitationA precursor molecule (e.g., 4-acyl-1,4-dihydropyridine) absorbs visible light, promoting it to an excited state. unipd.itExcited-state precursor
2. Radical GenerationThe excited precursor undergoes homolytic bond cleavage to generate an acyl radical. unipd.itAcyl radical (R-C•=O)
3. Radical AdditionThe acyl radical adds to an α,β-unsaturated carbonyl compound (e.g., an enal). unipd.itEnolate radical
4. Hydrogen Atom TransferThe resulting radical intermediate abstracts a hydrogen atom from a donor to yield the final 1,4-dicarbonyl product.1,4-dicarbonyl compound
Table 2: Generalized Steps in a Photocatalytic Radical Pathway for 1,4-Dicarbonyl Synthesis. unipd.it

Applications in Advanced Materials Science

Polymer Chemistry and Engineering

The incorporation of the naphthalene-1,4-dicarbonyl moiety into polymer backbones imparts desirable characteristics such as enhanced thermal stability, improved mechanical strength, and specific electronic and adsorption capabilities. This has led to its use in a range of high-performance polymers, from engineering plastics to functional porous materials.

Polycondensation is a primary method for synthesizing polymers using naphthalene-1,4-dicarbonyl dichloride. libretexts.orgopenstax.org This step-growth polymerization process involves the reaction of the diacid chloride with co-monomers containing two reactive functional groups, such as diols or diamines, to form polyesters and polyamides, respectively. libretexts.org Each bond in the polymer is formed in a discrete step, allowing for the creation of well-defined macromolecular structures. openstax.org

The reaction of this compound with diols (such as ethylene (B1197577) glycol or 1,4-cyclohexanedimethanol) or diamines (like 1,6-hexanediamine (B7767898) or p-phenylenediamine) leads to the formation of high-molecular-weight polyesters and polyamides. libretexts.orgopenstax.org The high reactivity of the acyl chloride groups facilitates the polymerization, often proceeding under milder conditions than reactions involving the corresponding dicarboxylic acid.

These polymers are noted for their superior properties. For instance, polyesters derived from naphthalene-based monomers, analogous to polyethylene (B3416737) terephthalate (B1205515) (PET), exhibit enhanced thermal and barrier properties. mdpi.comresearchgate.net The rigid naphthalene (B1677914) ring restricts chain mobility, leading to higher glass transition temperatures (Tg) and improved mechanical strength. mdpi.com Similarly, polyamides incorporating this unit can exhibit exceptional strength and thermal resistance, akin to high-performance aramids like Kevlar. openstax.org

The properties of copolymers containing naphthalene-1,4-dicarbonyl units are directly influenced by their molecular structure. The introduction of the rigid and planar naphthalene ring into a polymer chain generally enhances its thermal stability and mechanical properties. mdpi.com This is because the rigid structure increases the energy required for polymer chains to move, resulting in a higher glass transition temperature. researchgate.net

In the context of donor-acceptor (D-A) type conjugated copolymers, the naphthalene unit acts as an electron-donating moiety. rsc.orgrsc.org The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by chemical modification. rsc.org For example, adding electron-donating substituents like dimethoxy groups to the naphthalene unit can raise the HOMO energy level. rsc.org These modifications have a significant impact on the material's optical band gap and charge transport capabilities, which are crucial for applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgrsc.org

The planarity of the naphthalene unit also promotes more efficient chain packing and can lead to higher crystallinity. mdpi.com This ordered arrangement of polymer chains reduces the free volume within the material, thereby improving its gas barrier properties. mdpi.com The orientation of the polymer chains, whether "edge-on" or "face-on" relative to a substrate, also affects charge mobility in electronic devices. rsc.org

Table 1: Impact of Naphthalene Units on Copolymer Properties

PropertyInfluence of Naphthalene UnitResearch FindingCitation
Thermal Stability Increases glass transition temperature (Tg)The rigid naphthalene ring restricts chain mobility, requiring more energy for conformational changes. mdpi.comresearchgate.net
Mechanical Strength Enhances rigidity and strengthThe planar structure contributes to more efficient chain packing and intermolecular interactions. mdpi.com
Electronic Properties Acts as a donor unit in D-A copolymersAffects HOMO/LUMO energy levels and the optical band gap. rsc.orgrsc.org
Gas Barrier Properties Reduces gas permeabilityEfficient chain packing due to the planar naphthalene structure minimizes free volume. mdpi.com
Charge Transport Influences charge carrier mobilityThe degree of backbone planarity and π-π stacking distance are key factors. bohrium.com

Porous Organic Polymers (POPs) are a class of materials characterized by their low density, high surface area, and inherent porosity. mdpi.comnih.gov this compound and its derivatives are used as building blocks to create these robust networks. The introduction of the naphthalene moiety into the polymer framework can enhance porosity and provide specific adsorption properties due to its electron-rich, π-conjugated system. mdpi.com

Naphthalene-containing porous polymers can be synthesized through various methods, including polycondensation reactions. mdpi.comnih.gov For example, a porous polyaminal-linked network (PAN-NA) was successfully created via a one-pot polycondensation of naphthaldehyde and melamine. mdpi.comnih.gov This approach allows for the creation of crosslinked, amorphous structures with significant surface areas. nih.gov The resulting polymers possess nano- and micro-scale porosity, which is critical for their application in adsorption and separation. mdpi.com Another strategy involves the self-assembly of functionalized naphthalene-based building blocks through ionic and hydrogen bonding to form porous organic salts with crystalline structures. rsc.org The design of these materials allows for the tuning of pore sizes and surface chemistry to target specific molecules. mdpi.com

The incorporation of naphthalene units into porous polymers significantly influences their adsorption and separation capabilities. The π-electron-rich nature of the naphthalene ring creates strong interactions with various molecules, enhancing adsorption capacity. mdpi.comnih.gov

Naphthalene-based porous polymers have demonstrated high efficacy in several areas:

CO₂ Capture: A polyaminal-linked polymer incorporating naphthalene (PAN-NA) exhibited a CO₂ uptake of 133 mg/g at 273 K and 1 bar. mdpi.comnih.gov Microporous polyimides containing naphthalene groups have also shown high CO₂ uptake (12.3 wt %) and excellent selectivity for CO₂ over N₂ and CH₄. acs.org

Heavy Metal Removal: The PAN-NA polymer also showed significant adsorption selectivity for lead (Pb(II)) cations over other heavy metals like Cr(III), Cu(II), and Cd(II). mdpi.comnih.gov

Organic Pollutant Adsorption: These materials can effectively remove organic pollutants from aqueous solutions. A naphthalene-based covalent organic polymer (N-COP) showed a maximum adsorption capacity of 90.09 mg/g for Methylene Blue dye. nih.gov The hydrophobic nature and strong π-electron delocalization of naphthalene contribute to a high uptake of organic vapors like benzene. acs.org Periodic mesoporous organosilicas containing naphthalenediimides have also proven effective for adsorbing asphaltenes from oil solutions, with capacities reaching 224 mg/g. researchgate.net

The performance of these materials is attributed to a combination of factors including their large surface area, specific pore sizes, and the chemical nature of the naphthalene units which allows for π-π stacking and hydrophobic interactions. acs.orgresearchgate.net

Table 2: Adsorption Performance of Naphthalene-Based Porous Polymers

Polymer TypeTarget AdsorbateAdsorption CapacityKey FindingsCitation
Polyaminal-Linked Polymer (PAN-NA)Carbon Dioxide (CO₂)133.32 mg/g (at 273 K, 1 bar)Introduction of naphthalene improves porosity and CO₂ adsorption. mdpi.comnih.gov
Polyaminal-Linked Polymer (PAN-NA)Lead (Pb(II))High, selective adsorptionDemonstrated significant selectivity for Pb(II) over other heavy metal cations. mdpi.comnih.gov
Microporous PolyimidesCarbon Dioxide (CO₂)12.3 wt % (at 273 K, 1 bar)High separation factors for CO₂/N₂ (88.6) and CO₂/CH₄ (12.9). acs.org
Microporous PolyimidesBenzene Vapor90.5 wt % (at 298 K, 0.8 bar)High capacity and selectivity attributed to naphthalene's hydrophobicity and π-electron effects. acs.org
Covalent Organic Polymer (N-COP)Methylene Blue90.09 mg/gAdsorption mechanism identified as chemisorption. nih.gov
Periodic Mesoporous Organosilicas (PMONDI)Asphaltenesup to 224 mg/gπ-stacking interactions between naphthalene units and asphaltene molecules contribute to binding. researchgate.net

Porous Organic Polymers (POPs) and Polyaminal-Linked Networks

Supramolecular Chemistry and Coordination Framework Materials

This compound, and its resulting dicarboxylic unit, serve as a pivotal building block in the field of supramolecular chemistry. Its rigid, planar structure and versatile coordination capabilities make it an ideal component for constructing complex, functional architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Naphthalene-1,4-Dicarboxylic Units

The naphthalene-1,4-dicarboxylate ligand, derived from the corresponding dichloride, is extensively used in the synthesis of MOFs and COFs. These materials are renowned for their high porosity and tunable properties, making them suitable for a wide range of applications.

The design of ligands is a critical step in the self-assembly of MOFs and COFs, dictating the final structure and properties of the material. The naphthalene-1,4-dicarboxylate unit offers a rigid and well-defined geometry that facilitates the formation of predictable and ordered frameworks. rsc.org Its π-conjugated system also plays a significant role in the construction of supramolecular architectures through non-covalent interactions. nih.gov

The process of self-assembly involves metal ions or clusters connecting with organic ligands to form extended network structures. nih.govfrontiersin.org In the case of rare-earth-based MOFs, the coordination behavior is often influenced by steric and electronic factors, which can lead to unpredictable structures. nih.govfrontiersin.org However, techniques like coordination modulation, which involves adding competing ligands, can provide programmable access to various MOF phases, even when using the same metal-ligand combination. nih.govfrontiersin.orgnih.gov The choice of solvent systems, temperature, and metal-to-ligand ratios can also result in a variety of distinct structures. rsc.org

Functional groups can be introduced to the naphthalene dicarboxylate linker to modify the properties of the resulting MOFs. For example, the incorporation of amino (-NH2), nitro (-NO2), or benzyloxy (-OBn) groups onto the naphthalene backbone has been shown to enhance gas adsorption capacities for H2 and CO2 compared to the un-functionalized parent MOF. rsc.org This highlights the tunability of the ligand design to achieve specific material properties.

The use of naphthalene dicarboxylate linkers has led to the creation of a wide array of MOFs with diverse structures and topologies. rsc.orgacs.org The coordination modes of the carboxylate groups, combined with the coordination preferences of different metal ions, give rise to frameworks with varying dimensionality, from one-dimensional chains to complex three-dimensional networks. nih.govnih.gov

For instance, solvothermal reactions of metal ions like Mn(II), Zn(II), and Cd(II) with naphthalene-1,4-dicarboxylic acid and a secondary nitrogen-containing ligand have produced MOFs with 2D and 3D topologies. rsc.org One such compound displayed a 2D 4^4 network, while others exhibited more complex 3D frameworks with varied connectivity. rsc.org Similarly, lanthanide-based MOFs using 2,6-naphthalenedicarboxylate have been synthesized, resulting in three-dimensional structures with distinct topologies and lanthanide coordination numbers ranging from seven to nine. rsc.org

The introduction of auxiliary ligands can further influence the final architecture. acs.org Studies have shown that combining naphthalene-1,4-dicarboxylic acid with different 4,4'-bipyridyl-like co-ligands can produce one-dimensional, two-dimensional, and three-dimensional coordination polymers. nih.gov The extended π-system and steric bulk of the naphthalene unit play a crucial role in directing the formation of these supramolecular structures. nih.gov The topological analysis of these frameworks reveals a range of network types, including diamond-like, tfz-d, and mog nets. researchgate.netresearchgate.net

Below is an interactive table summarizing the structural features of various MOFs constructed using naphthalene dicarboxylate units.

Host-Guest Chemistry and Molecular Recognition Phenomena

The porous nature of MOFs and other supramolecular structures derived from naphthalene dicarboxylates allows them to act as hosts for various guest molecules. tdl.org This host-guest chemistry is fundamental to applications such as separation, storage, and sensing. researchgate.nettudelft.nl The interactions between the host framework and the guest molecule can be tailored by modifying the size, shape, and chemical functionality of the pores.

Naphthalene-based macrocycles have demonstrated strong binding affinities for cationic guests in aqueous media, with association constants reaching as high as 10^6–10^7 M⁻¹. rsc.org Organic cages incorporating naphthalene walls have also shown exceptionally strong binding (up to 10^10 M⁻¹) to aromatic cationic guests through a combination of C-H···π and cation···π interactions. nih.govjyu.fi The release of these guest molecules can be controlled by external stimuli, such as redox processes, which alters the binding properties of the host cage. nih.govjyu.fi

Furthermore, some naphthalene-based MOFs exhibit selective adsorption of guest molecules through flexible "gating" mechanisms, which involve the reversible opening and closing of pores in response to external stimuli. researchgate.net This dynamic behavior is crucial for achieving highly selective molecular recognition. researchgate.net

Applications in Sensing and Molecular Switching Devices

The unique photophysical properties and host-guest capabilities of naphthalene-based MOFs make them excellent candidates for chemical sensors and molecular switching devices. rsc.orgacs.org The inherent luminescence of many of these frameworks can be modulated by the presence of specific analytes. rsc.orgnih.gov

For example, MOFs constructed from naphthalene-1,4-dicarboxylic acid have demonstrated high sensitivity in detecting nitrobenzene (B124822) through fluorescence quenching. rsc.org Other frameworks have been used as luminescent probes for detecting metal ions such as Ca²⁺, Co²⁺, and Fe³⁺. rsc.orgnih.gov The sensing mechanism often involves energy transfer between the host framework and the guest analyte, leading to a measurable change in the emission spectrum.

The photochromic properties of some naphthalene diimide-based MOFs allow them to function as molecular switches. researchgate.netacs.org These materials can undergo reversible color changes upon exposure to light, which is attributed to photoinduced electron transfer processes. acs.org This switching behavior can also modulate the material's fluorescence, enabling dual-mode optical control. acs.org Such properties are highly desirable for applications in optical data storage, anti-counterfeiting technologies, and optoelectronics. acs.org

Below is an interactive table detailing the sensing applications of various naphthalene-based MOFs.


Advanced Characterization Techniques for Naphthalene 1,4 Dicarbonyl Dichloride Derived Materials

Spectroscopic Analysis

Spectroscopy is a cornerstone for the analysis of materials derived from naphthalene-1,4-dicarbonyl dichloride, providing detailed insights into functional groups, atomic connectivity, and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of materials derived from this compound, it is particularly effective for confirming the conversion of the acyl chloride groups into new functionalities.

When this compound is used to synthesize polyamides through reaction with diamines, IR spectroscopy provides definitive evidence of amide bond formation. orientjchem.org The characteristic absorption bands of the starting acyl chloride (C=O stretch typically around 1785-1740 cm⁻¹) disappear, and new, strong absorption bands indicative of the amide group emerge. These include the N-H stretching vibration, typically observed in the range of 3370–3170 cm⁻¹, and the amide I band (primarily C=O stretching), which appears between 1680 and 1630 cm⁻¹. orientjchem.orgspectroscopyonline.com For instance, in novel polyamides synthesized from a dicarboxylic acid monomer, characteristic bands were observed at 3323 cm⁻¹ (N-H stretch) and 1648 cm⁻¹ (amide C=O stretch), confirming the successful polymerization. orientjchem.org Similarly, the characterization of N,S-substituted quinone derivatives shows a prominent C=O peak at 1672 cm⁻¹. researchgate.net

Table 1: Typical IR Absorption Frequencies for Polyamides Derived from Naphthalene (B1677914) Analogs

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Amide N-H Stretch 3370 - 3170 spectroscopyonline.com
Amide C=O Stretch (Amide I) 1680 - 1630 orientjchem.orgspectroscopyonline.com

The presence of this distinct pair of intense bands from the C=O stretch and the N-H in-plane bend is a strong indicator of a polyamide structure. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of molecular structure.

For materials derived from this compound, ¹H NMR is used to verify the structure by analyzing the chemical shifts and coupling patterns of the protons. The aromatic protons on the naphthalene core typically appear in the downfield region of the spectrum (usually >7.0 ppm). chemicalbook.com For example, in dimeric naphthalene diimides, the protons on the naphthalene ring system were observed as a singlet at 8.71 ppm. lmaleidykla.lt In another study on N,S-substituted derivatives, the aromatic protons were identified in the range of 7.71-8.12 ppm. researchgate.net The integration of these signals helps to confirm the ratio of different proton types within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbons of the derivative groups (e.g., amides, esters) are particularly diagnostic, typically appearing significantly downfield (e.g., >160 ppm). Aromatic carbons of the naphthalene moiety also have characteristic shifts. For instance, in N,S-substituted quinone derivatives, the carbonyl carbons were observed at 178.6 and 181.1 ppm, while the aromatic carbons appeared between 123.2 and 134.7 ppm. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Naphthalene-Derived Structures

Proton Environment Example Compound Type Chemical Shift (δ, ppm) Reference
Naphthalene Core Dimeric Naphthalene Diimides 8.71 lmaleidykla.lt
Naphthalene Core N,S-Substituted Quinones 7.71 - 8.12 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for characterizing the electronic properties of conjugated systems, such as the naphthalene core and any extended π-systems in the derived materials. scholarsresearchlibrary.com

Materials derived from this compound typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic naphthalene system. lmaleidykla.lt The position of the maximum absorption wavelength (λ_max) can be influenced by the substituents attached to the naphthalene core. researchgate.net For example, studies on various naphthalene diimide derivatives show broad absorption bands with λ_max values ranging from 391 nm to 499 nm, depending on the specific structure. beilstein-journals.org These absorption features are comparable to other reported naphthalene and anthracene (B1667546) diimides. beilstein-journals.org In another example, N,S-substituted naphthoquinone derivatives showed two characteristic absorption peaks: a strong peak around 280–340 nm (π-π* transition) and a weaker peak at 450–550 nm (n-π* transition). researchgate.net The solvent environment can also influence the absorption spectra. nih.gov

Table 3: UV-Vis Absorption Maxima (λ_max) for Various Naphthalene Derivatives

Compound Type Solvent λ_max (nm) Reference
Naphthalene Diimide (Hexyl derivative) CH₂Cl₂ 391 beilstein-journals.org
Naphthalene Diimide (Phenyl derivative) CH₂Cl₂ 398 beilstein-journals.org
N,S-Substituted Naphthoquinones Ethanol (B145695)/Chloroform 280-340 and 450-550 researchgate.net

UV-Vis spectroscopy is therefore essential for understanding the optical properties of these materials, which is critical for applications in organic electronics and photonics. lmaleidykla.ltresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision, confirm its elemental composition, and gain structural information from its fragmentation patterns.

For materials synthesized from this compound, mass spectrometry provides unequivocal proof of the final product's identity by confirming its molecular weight. lmaleidykla.lt For instance, the structures of novel N,S-substituted quinone derivatives were confirmed by observing the molecular ion peak in the mass spectrum. researchgate.net High-resolution mass spectrometry (HRMS) can further validate the molecular formula of the synthesized compound. This technique is crucial for ensuring that the desired substitution or polymerization reaction has proceeded as expected and for identifying any byproducts. nih.gov

Diffraction and Microscopic Techniques

While spectroscopy reveals molecular-level details, diffraction techniques provide information on the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For derivatives of naphthalene, XRD studies have revealed detailed structural information. For example, the crystal structure of a naphthalene diimide derivative showed how the molecules pack in the solid state, which is crucial for understanding intermolecular interactions and charge transport properties in organic materials. researchgate.netnih.gov In another study, the structure of (Naphthalene-1,4-diyl)dimethyl dibenzoate was determined, showing a planar naphthalene ring system and detailing the dihedral angles between the various planar parts of the molecule. nih.gov The analysis of a triazole-substituted naphthalene derivative revealed that the naphthalene system was nearly planar and provided precise dihedral angles with respect to the other rings in the molecule. mdpi.com

This technique is invaluable for establishing structure-property relationships, as the solid-state packing can profoundly influence a material's electronic and physical properties. researchgate.netnih.gov

Table 4: Example Crystallographic Data for a Naphthalene Derivative

Parameter (Naphthalene-1,4-diyl)dimethyl dibenzoate Reference
Chemical Formula C₂₆H₂₀O₄ nih.gov
Crystal System Orthorhombic nih.gov
Space Group Fdd2 nih.gov
a (Å) 3.9919 nih.gov
b (Å) 60.385 nih.gov
c (Å) 16.231 nih.gov

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the bulk structure of materials derived from this compound. This analysis reveals whether the resulting material is amorphous, semi-crystalline, or crystalline. For polymers such as polyamides and polyimides, which are often synthesized from this monomer, PXRD patterns typically show broad, diffuse halos, indicating a predominantly amorphous nature. semanticscholar.org This lack of long-range order is a consequence of the rotational freedom in the polymer chains, which hinders regular packing. The average interchain distances, or d-spacing, can be calculated from the position of the maximum intensity of the broad amorphous peak. semanticscholar.org

In contrast, when naphthalene-based monomers are used in the synthesis of Covalent Organic Frameworks (COFs), PXRD is crucial for confirming the formation of a crystalline, porous structure. The diffraction patterns of well-ordered COFs exhibit sharp, distinct peaks at specific 2θ angles, which correspond to the ordered arrangement of atomic planes within the framework. For instance, an imine-linked COF synthesized from 1,5-diaminonaphthalene displayed a strong diffraction peak at 2.86° (assigned to the 100 facet) and several weaker peaks at higher angles (6.40°, 6.66°, 13.37°), confirming its crystalline nature. acs.org Similarly, modifying materials by grafting naphthalene derivatives, such as in the case of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) grafted onto nickel phthalocyanine, can induce amorphicity, which is sometimes desirable as it can benefit the transport of ions in electrochemical applications. rsc.org The crystallinity of copolyesters containing naphthalene units has also been shown to be dependent on the monomer ratio. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and morphology of materials synthesized from naphthalene derivatives. The insights gained from SEM analysis are vital for understanding how the material's structure relates to its properties and potential applications.

For instance, in the realm of porous organic polymers, Field Emission SEM (FE-SEM) has been used to visualize the morphology of anodes for battery applications before and after electrochemical cycling, revealing changes to the material's structure. rsc.org In the study of self-assembling materials, FE-SEM has captured the formation of complex, three-dimensional hierarchical structures. Naphthalene diimide derivatives, for example, have been observed to form flower-like aggregates during solvent evaporation processes, showcasing the material's capacity for ordered self-assembly on a micro-scale. acs.org These morphological features, which are not discernible by bulk characterization techniques like XRD, are critical for applications where surface area and particle architecture play a significant role.

Thermal and Porosity Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of polymers derived from this compound by measuring weight loss as a function of temperature. Materials based on aromatic structures, such as naphthalene-containing polyamides and polyimides, are known for their exceptional thermal robustness.

TGA results consistently demonstrate that these polymers maintain their structural integrity up to very high temperatures. For example, a series of polyimides synthesized from a naphthalene-based diamine exhibited glass transition temperatures (Tg) between 288-318 °C and 10% weight loss temperatures (Td10) in the range of 533-583 °C under a nitrogen atmosphere. researchgate.net The corresponding polyamides also showed high stability, with Td10 values between 505-520 °C. researchgate.net Other studies on polyimides containing rigid naphthalene structures report decomposition temperatures (Td) above 493 °C, with 5% weight loss (T5) occurring at temperatures ranging from 526 °C to 567 °C. semanticscholar.org A specific modified polyimide film containing a naphthalene ring structure reported a Td5% of 569 °C. mdpi.com Even highly porous structures like imine-linked COFs show significant stability, with decomposition of the covalent framework beginning at approximately 400 °C. acs.org This high thermal stability is a direct result of the rigid aromatic naphthalene units in the polymer backbone.

Thermal Stability of Naphthalene-Derived Polymers
Polymer TypeDecomposition Temp. (5% loss)Decomposition Temp. (10% loss)Reference
Polyimide SeriesNot Reported533-583 °C researchgate.net
Polyamide SeriesNot Reported505-520 °C researchgate.net
DPPD-Based Polyimides526-567 °C548-605 °C semanticscholar.org
Modified PI Film (PI-4)569 °CNot Reported mdpi.com
Imine-Linked COF (IC-COF)~400 °C (start of major decomp.)Not Reported acs.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a key analytical technique used to determine the thermal transitions of polymeric materials, most notably the glass transition temperature (Tg). hu-berlin.deresearchgate.net The Tg is a critical parameter as it defines the upper-use temperature for amorphous polymers and indicates the onset of large-scale polymer chain mobility.

For polymers derived from this compound and related monomers, the incorporation of the rigid naphthalene moiety into the polymer backbone significantly restricts chain motion, leading to high glass transition temperatures. Studies on various naphthalene-based polyimides have reported Tg values ranging from 288 °C to well over 380 °C. semanticscholar.orgresearchgate.netmdpi.com For instance, one series of polyimides showed Tg values between 288-318 °C, while another series based on a different diamine structure exhibited Tg's above 336 °C. semanticscholar.orgresearchgate.net A specific modified polyimide film was found to have a Tg of 381 °C. mdpi.com In copolyesters, the glass transition temperature can be systematically tuned by altering the content of the naphthalene-containing monomer; as the naphthalene content in a poly(butylene adipate-co-butylene-2,6-naphthalate) copolyester was increased, the Tg rose progressively from -60 °C to 90 °C. researchgate.net These high Tg values are indicative of the rigid-rod nature of these polymers, a direct consequence of the naphthalene group.

Glass Transition Temperatures of Naphthalene-Derived Polymers
Polymer TypeGlass Transition Temp. (Tg)Reference
Polyimide Series 1288-318 °C researchgate.net
Polyimide Series 2 (DPPD-based)>336 °C semanticscholar.org
Modified PI Film (PI-4)381 °C mdpi.com
PBABN Copolyester-60 °C to 90 °C (content dependent) researchgate.net

Nitrogen Adsorption-Desorption Isotherms for Surface Area and Pore Size Distribution (BET Analysis)

Nitrogen adsorption-desorption analysis is the standard method for characterizing the porosity of materials. The Brunauer-Emmett-Teller (BET) theory is applied to the isotherm data to calculate the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) model are used to determine the pore size distribution. sci-hub.ru This analysis is particularly relevant for porous materials such as Covalent Organic Frameworks (COFs) synthesized using naphthalene-based building blocks.

The permanent porosity and high surface area of COFs are defining features that enable their use in gas storage, separation, and catalysis. nih.govresearchgate.net For a crystalline imine-linked COF synthesized from 1,5-diaminonaphthalene, nitrogen sorption experiments confirmed its porous nature. acs.org The analysis yielded a BET specific surface area of 647 m²/g. The total pore volume was calculated to be 4.51 cm³/g, highlighting the extensive internal void space within the material's structure. acs.org The shape of the isotherm and the pore size distribution provide critical information about the dimensions and uniformity of the pores, which are designed at the molecular level through the choice of monomers like this compound.

Porosity Data for a Naphthalene-Derived Covalent Organic Framework
MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Reference
Imine-Linked COF (IC-COF)6474.51 acs.org

Computational and Theoretical Investigations

Reaction Mechanism Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and determining the energy barriers that control reaction rates.

For a given reaction, such as the polymerization of Naphthalene-1,4-dicarbonyl dichloride with a diamine to form a polyamide, computational methods can be used to model the entire reaction coordinate. This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state (TS) , which is the highest energy point along the reaction pathway. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction.

DFT calculations can elucidate whether a reaction proceeds through a stepwise or concerted mechanism and can help rationalize observed product distributions and stereoselectivity. acs.org

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects using different approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to account for bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. While more computationally demanding, this method can model specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism.

Modeling solvent effects is critical for achieving results that are comparable to experimental conditions and for understanding how changing the solvent can alter the outcome of a reaction. rsc.org

Advanced Computational Methods

Advanced computational methods provide profound insights into the molecular-level characteristics of this compound and its derivatives. These theoretical investigations are crucial for predicting material properties and guiding the design of new functional materials.

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules, offering predictions on the equilibrium and transport properties of many-body systems. mdpi.com This method has been applied to naphthalene (B1677914) and its derivatives to investigate various aspects of their material behavior, from crystal growth to interactions within polymer matrices and with other substances.

One application of MD simulations is the prediction of crystal morphology. arxiv.orgrsc.org By simulating the growth of naphthalene from a solution at constant supersaturation, researchers can estimate the steady-state crystal shape. arxiv.orgrsc.org For instance, simulations have predicted a rhombic prism shape for naphthalene crystals grown from an ethanol (B145695) solution, which aligns with experimental observations. arxiv.org These simulations also reveal mechanistic details, such as identifying that different crystal faces may grow via different nucleation mechanisms. arxiv.orgrsc.org

In the context of polymers, MD simulations help elucidate how the inclusion of a rigid naphthalene ring structure affects the polymer's bulk properties. mdpi.com For polymers containing naphthalene units, simulations can model the packing of molecular chains. mdpi.com The introduction of the naphthalene ring can increase intermolecular forces and lead to denser stacking through π–π interactions, which in turn influences properties like the fractional free volume (FFV) and the mechanical strength of the material. mdpi.com

MD simulations are also employed to study the interaction of naphthalene with other molecules and surfaces, which is critical for applications in environmental science and materials science. mdpi.comnih.gov Studies have investigated the adsorption of naphthalene on clay minerals, revealing that the strength of interaction depends on the mineral type and the presence of water. mdpi.com Simulations show that montmorillonite (B579905) interacts more strongly with naphthalene than kaolinite (B1170537) due to greater electrostatic forces. mdpi.com Furthermore, Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been used to explore the wetting of hydrophobic naphthalene surfaces by water molecules. nih.gov These simulations reveal the dynamic nature of the water-naphthalene interaction, showing that water molecules are highly mobile over the aromatic surface even at low temperatures, a finding that static computations fail to capture. nih.gov

Summary of Molecular Dynamics Simulation Findings for Naphthalene-Containing Systems
System StudiedSimulation MethodKey FindingsReference
Naphthalene Crystal GrowthMolecular Dynamics with Well-Tempered MetadynamicsPredicted a rhombic prism crystal shape, consistent with experiments. Revealed different growth mechanisms for different crystal faces. arxiv.orgrsc.org
Polyimides with Naphthalene RingsMolecular DynamicsThe rigid naphthalene ring influences the dense stacking of molecular chains and affects the fractional free volume (FFV) of the polymer. mdpi.com
Naphthalene Adsorption on ClayMolecular DynamicsDemonstrated stronger interaction with montmorillonite than kaolinite. Water was found to impede the adsorption process. mdpi.com
Microhydrated NaphthaleneBorn-Oppenheimer Molecular Dynamics (BOMD)Revealed the high mobility of water molecules over the naphthalene surface, highlighting the dynamic nature of the hydrophobic interaction. nih.gov

Non-linear Optical (NLO) Property Predictions for Naphthalene Derivatives

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the non-linear optical (NLO) properties of organic molecules. analis.com.myresearchgate.net Naphthalene derivatives are of significant interest for NLO applications, such as laser frequency conversion and telecommunications, due to their extended π-conjugated systems that facilitate electron delocalization and charge transfer. nih.govnih.gov

Theoretical calculations can accurately predict key NLO parameters, including linear polarizabilities (α), and first (β) and second (γ) hyperpolarizabilities. analis.com.mynih.gov These parameters quantify the NLO response of a material. nih.gov For instance, the NLO properties of a synthesized naphthalene derivative, 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP), were investigated using DFT calculations with the B3LYP/6-31G(d,p) basis set. analis.com.my The study calculated a total first hyperpolarizability (βtot) of 420.51 × 10⁻³⁰ esu, indicating its potential as a good NLO active material. analis.com.my

The molecular structure of naphthalene derivatives is systematically modified in computational studies to understand structure-property relationships. researchgate.netnih.gov By adding electron-donating and electron-accepting groups to the naphthalene core, a push-pull configuration can be created, which often enhances intramolecular charge transfer and, consequently, the NLO response. nih.govmdpi.com Theoretical studies on N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline showed that such molecular systems possess large first static hyperpolarizabilities. researchgate.net Similarly, computational investigations of naphthalimide Schiff base compounds revealed that their third-order NLO polarizabilities (γ) were up to 21 times greater than that of the reference compound p-nitroaniline (p-NA). nih.gov

These computational approaches allow for the high-throughput screening of potential NLO materials before their synthesis, saving significant time and resources. The calculations provide insights into electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is an important parameter, as a smaller gap can facilitate intramolecular charge transfer, which is often correlated with enhanced NLO properties. analis.com.mymdpi.com

Predicted NLO Properties for Various Naphthalene Derivatives
Naphthalene DerivativeComputational MethodPredicted NLO PropertyValueReference
3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP)DFT B3LYP/6-31G(d,p)First Hyperpolarizability (βtot)420.51 × 10⁻³⁰ esu analis.com.my
Naphthalimide Schiff Base (Compound 5c)M06/6-311G**Third-Order Polarizability (<γ>)527.7 × 10⁻³⁶ esu nih.gov
Designed Octacyclic Naphthalene Scaffold (PCMD8)DFT M06/6-311G(d,p)First Hyperpolarizability (βtot)4.747 × 10⁻²⁷ esu nih.gov
Designed Octacyclic Naphthalene Scaffold (PCMD8)DFT M06/6-311G(d,p)Second Hyperpolarizability6.867 × 10⁻³² esu nih.gov
N-[3-(naphthalene-1-yloxy)butyl]-4-nitroanilineDFT B3LYP/6-31++G(d,p)First Static HyperpolarizabilityLarge value reported researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Naphthalene-1,4-dicarbonyl dichloride, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via dichlorination of naphthalene-1,4-dicarboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Post-synthesis, purification involves fractional distillation under reduced pressure (due to its high boiling point ~266°C) or recrystallization in anhydrous solvents like dichloromethane. Purity is confirmed using melting point analysis (reported 79–83°C for analogous compounds) and gas chromatography-mass spectrometry (GC-MS) .
  • Key Data :

ParameterValueSource
Molecular Weight253.08 g/mol
Boiling Point~266°C

Q. How should this compound be handled to prevent degradation during experiments?

  • Methodology : The compound is highly moisture-sensitive, reacting violently with water to release HCl. Storage under inert gas (argon/nitrogen) in airtight containers is critical. Reactions should be conducted in anhydrous solvents (e.g., dry THF or toluene) using Schlenk-line techniques. Hydrolysis can be monitored via FT-IR spectroscopy (disappearance of C=O-Cl peaks at ~1770 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), while carbonyl carbons resonate at ~165–170 ppm.
  • FT-IR : Strong absorption bands for C=O (1770–1800 cm⁻¹) and C-Cl (750–800 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 253 (M⁺) with fragment ions corresponding to naphthalene backbone cleavage .

Advanced Research Questions

Q. How does this compound perform in Friedel-Crafts polymerization for high-performance polymers?

  • Methodology : The compound acts as a dihalide monomer in polycondensation reactions with aromatic diamines (e.g., 1,4-benzenediamine). Reaction conditions (temperature: 120–160°C, catalyst: AlCl₃ or FeCl₃) influence polymer molecular weight. Gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) are used to assess polymer stability (decomposition >400°C) and crystallinity .
  • Key Data :

Polymer PropertyValueSource
Thermal Stability (TGA)>400°C
SolubilityPolar aprotic solvents (DMF, NMP)

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

  • Methodology : Discrepancies often arise from trace moisture or solvent impurities. Systematic studies using Karl Fischer titration to quantify water content (<50 ppm) and controlled reaction atmospheres (glovebox) are recommended. Comparative kinetic studies under varying conditions (e.g., solvent polarity, catalyst loading) can isolate contributing factors .

Q. How can toxicological risks of this compound be assessed for lab safety protocols?

  • Methodology :

  • Inhalation Toxicity : Use rodent models (OECD TG 403) to determine LC₅₀.
  • Dermal Exposure : Assess skin irritation via OECD TG 404 (rabbit model).
  • Metabolite Analysis : GC-MS to detect naphthalene-derived metabolites (e.g., 1,4-naphthoquinone) in biological samples .
    • Key Data :
ParameterValueSource
Acute Toxicity (Oral, Rat)LD₅₀ ~500 mg/kg (estimated)
Environmental PersistenceHydrolyzes rapidly in water

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.